2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)24-11-9-23(10-12-24)19-21-13-5-3-4-6-16(13)27-19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJAVWOTFIDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step procedures. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Key Reactions
Stability and Reactivity
The compound undergoes environment-dependent reactions :
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Hydrolysis : Cleavage of amide bonds under acidic or basic conditions, leading to degradation.
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Alkylation : Potential methoxylation or sulfonation at reactive sites to modulate solubility or activity.
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Nucleophilic Substitution : Susceptibility to substitution at piperazine nitrogen atoms under specific conditions.
Structural and Reactivity Insights
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Molecular Formula : C₂₁H₂₀N₄O₃S₂ (Molecular Weight: 440.5 g/mol).
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Key Functional Groups :
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Benzothiazole rings (antimicrobial activity).
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Piperazine (pharmaceutical scaffold for drug-target interactions).
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Methoxy groups (enhance lipophilicity and binding affinity).
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Scientific Research Applications
Pharmacological Applications
The compound exhibits a wide range of biological activities attributed to its thiazole derivatives:
- Antitumor Activity : Research indicates that compounds containing benzothiazole structures can inhibit tumor growth by interfering with cellular processes involved in cancer progression. Studies have shown that derivatives of benzothiazole possess cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.
- Neuroprotective Effects : The neuroprotective properties of benzothiazole derivatives have been explored in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells, offering therapeutic potential for conditions such as Alzheimer's disease.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in response to increasing antibiotic resistance.
- Anti-inflammatory Effects : Thiazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Agricultural Applications
The compound's biological activities extend to agricultural applications:
- Pesticidal Properties : Compounds similar to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole have been investigated for their potential as eco-friendly pesticides. Their ability to disrupt the life cycles of pests can provide an alternative to conventional pesticides while minimizing environmental impact .
Material Science Applications
In addition to its biological applications, this compound can be utilized in material science:
- Fluorescent Materials : The unique structural characteristics of benzothiazole derivatives allow them to be used in the development of fluorescent materials for sensors and imaging technologies. Their luminescent properties make them suitable candidates for applications in optoelectronics and bioimaging .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- A study investigating the anticancer properties revealed that derivatives based on the benzothiazole structure inhibited cell proliferation in specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Research on neuroprotection highlighted that compounds similar to this one reduced neuronal cell death induced by oxidative stress in vitro models .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. In the case of its antipsychotic activity, the compound acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter levels in the brain . This interaction helps in alleviating symptoms of psychotic disorders. The exact molecular pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its dual benzothiazole motifs and piperazine linker. Below is a comparative analysis with structurally related molecules from the provided evidence:
Table 1: Structural Comparison of Piperazine-Linked Benzothiazole Derivatives
Notes:
- Dual benzothiazole vs. Fmoc-protected piperazine : The Fmoc group in introduces steric bulk and UV-active properties, making it suitable for solid-phase synthesis, whereas the dimethoxybenzothiazole in the target compound likely prioritizes target binding and metabolic stability.
- Sulfonyl vs.
- Triazol derivatives : The triazolylmethyl groups in enhance π-π stacking interactions, which may improve receptor binding but reduce solubility.
Pharmacological and Physicochemical Properties
Key Hypotheses Based on Structural Analogs:
- Lipophilicity : The dimethoxy groups and dual benzothiazole rings suggest moderate lipophilicity (XlogP ~3.5), favoring blood-brain barrier penetration for CNS applications .
- Metabolic stability : Piperazine linkers are often metabolically labile, but the benzothiazole groups could mitigate oxidative degradation .
Biological Activity
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates both benzothiazole and piperazine moieties, which are known for their pharmaceutical potential. Research into its biological activity has unveiled various therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The chemical structure of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H20N4O2S2 |
| IUPAC Name | 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole |
| CAS Number | 30635703 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Receptor Activity : It can potentially act on neurotransmitter receptors, influencing pathways related to mood and cognition.
- Antimicrobial Properties : The benzothiazole moiety is known for its antibacterial and antifungal activities, which may be enhanced by the piperazine ring structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- A study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Research has indicated that compounds with similar structures possess neuroprotective properties:
- In animal models of neurodegenerative diseases, such compounds showed a reduction in neurotoxicity and improved cognitive function .
Antimicrobial Activity
The antimicrobial efficacy of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has been explored:
- It demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) ranging from 0.015 to 0.25 μg/mL .
Case Study 1: Anticancer Efficacy
In a recent study involving a series of benzothiazole derivatives, it was found that modifications to the piperazine structure significantly enhanced anticancer activity. The derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values as low as 0.5 μM for some compounds .
Case Study 2: Neuroprotective Properties
Research conducted on a related compound indicated its effectiveness in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. The study reported a significant decrease in cell death and an increase in antioxidant enzyme levels .
Q & A
Q. Q: What are the established synthetic routes for 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole, and how are intermediates characterized?
A: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, benzothiazole derivatives are often prepared by reacting hydrazine derivatives with carbonyl compounds under reflux in ethanol or acetonitrile . Key intermediates (e.g., piperazine-linked benzothiazoles) are characterized using FT-IR , ¹H/¹³C NMR , and mass spectrometry to confirm functional groups and structural integrity . Crystallographic data (e.g., X-ray diffraction) may resolve ambiguities in stereochemistry .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Characterization Methods | Yield (%) |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux (4h) | TLC, FT-IR | 65–75 |
| 2 | POCl₃, acetonitrile, 80°C | ¹H NMR, ESI-MS | 82 |
Advanced Synthesis Optimization
Q. Q: How can reaction efficiency be improved for high-yield synthesis of this compound?
A: Optimization strategies include:
- One-pot synthesis : Reduces purification steps and improves yields (e.g., 86% yield achieved via sequential coupling ).
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to accelerate piperazine-aryl bond formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate the biological activity of this compound, particularly enzyme modulation?
A: Standard assays include:
Q. Table 2: Example Bioactivity Data
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| AST inhibition | Myocardial infarction model | 12.3 ± 1.2 | |
| MIC (S. aureus) | MRSA | 8.0 |
Structural-Activity Relationship (SAR) Analysis
Q. Q: How do substituents on the benzothiazole and piperazine moieties influence bioactivity?
A: SAR studies reveal:
- Methoxy groups (4,7-positions): Enhance solubility and membrane permeability, critical for CNS-targeted activity .
- Piperazine linker : Flexibility improves binding to enzymes (e.g., kinase targets) .
- Benzothiazole core : Electrophilic sulfur enhances interactions with thiol-containing enzymes .
Resolving Data Contradictions
Q. Q: How should researchers address discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?
A: Methodological steps include:
- Standardize assay conditions : Control pH, temperature, and enzyme sources .
- Replicate studies : Use independent labs to validate results .
- Meta-analysis : Compare data across journals (e.g., PubChem, Acta Cryst.) to identify outliers .
Mechanistic and Theoretical Frameworks
Q. Q: What theoretical models explain this compound’s interaction with biological targets?
A: Key frameworks include:
- Molecular docking : Predict binding affinity to ATP-binding pockets (e.g., kinases) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic interactions .
Experimental Design for Reproducibility
Q. Q: What controls and variables are critical for ensuring reproducibility in synthesis and bioassays?
A: Best practices include:
- Negative/positive controls : Use known inhibitors (e.g., aspirin for COX-2 assays) .
- Reaction monitoring : Real-time tracking via TLC or HPLC .
- Environmental controls : Maintain anhydrous conditions for moisture-sensitive steps .
Advanced Analytical Challenges
Q. Q: How can researchers resolve ambiguous spectral data (e.g., overlapping NMR peaks)?
A: Strategies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
